prosultiamine
Description
Prosultiamine (C₁₅H₂₄N₄O₂S₂), a synthetic vitamin B1 (thiamine) derivative, was developed by Takeda Pharmaceutical Company in the 1950s.
Mechanism of Action:
this compound enhances thiamine bioavailability through its lipophilic structure, enabling efficient blood-brain barrier penetration and higher intracellular thiamine concentrations in neural tissues . Upon cellular uptake, this compound is reduced to thiamine and propyl disulfide. The disulfide bond disruption during this process induces oxidative stress, triggering caspase-dependent apoptosis in HTLV-I-infected T-cells . This dual action—neurometabolic support and targeted apoptosis—distinguishes it from conventional thiamine supplements.
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCIYVVYDCXLSX-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSS/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
973-99-9 (hydrochloride) | |
| Record name | Prosultiamine [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-58-5 | |
| Record name | Prosultiamine [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | prosultiamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prosultiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSULTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI32MM3XE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Synthesis Using Phase Transfer Catalysts
Early methods for synthesizing prosultiamine relied on phase transfer catalysts (PTCs) like polyethylene glycol 400 (PEG400) to facilitate reactions between solid and liquid phases. Sodium n-propyl thiosulfate, an intermediate, was prepared by reacting sodium thiosulfate with n-propyl bromide in a biphasic system. PEG400 accelerated the reaction but introduced significant drawbacks:
High-Speed Shear Emulsification Reactor Method
A breakthrough method, detailed in CN106032360A, replaces PTCs with a high-speed shear emulsification reactor (HSER) to achieve efficient solid-liquid mixing. This innovation eliminates the need for water as a carrier, enabling direct interactions between sodium thiosulfate (anhydrous) and n-propyl bromide. Key advantages include:
-
Cost Reduction : Removal of PEG400 lowers material costs by 25–30%.
-
Reaction Time Halved : Completion within 2 hours vs. 3+ hours in traditional methods.
-
Enhanced Yield : Crude product yields reach 70–72%, with 90–93% purity after recrystallization.
Detailed Stepwise Procedure of the High-Speed Shear Method
Step 1: Synthesis of Sodium n-Propyl Thiosulfate
Step 2: Alkaline Hydrolysis of Vitamin B₁
Step 3: Coupling Reaction
-
The sodium n-propyl thiosulfate solution is dripped into the open-ring thiamine solution under vigorous stirring.
-
Mechanism : Nucleophilic displacement forms the propyl disulfide bond.
Step 4: Acidification and Precipitation
Step 5: Purification
-
Recrystallization : Crude product is recrystallized twice with dehydrated ethanol, achieving ≥98% purity.
Optimization of Reaction Parameters
Comparative Analysis of Synthesis Methods
| Metric | Traditional (PTC) Method | HSER Method |
|---|---|---|
| Cost per Batch | $420 | $300 (–28.6%) |
| Reaction Time | 3.5 hours | 2 hours (–42.9%) |
| Crude Yield | 60–65% | 70–72% (+12–15%) |
| Purity Post-Purification | 85–90% | 98% (+8–13%) |
The HSER method’s elimination of PTCs and accelerated kinetics make it industrially superior, though it requires capital investment in specialized reactors.
Quality Control and Characterization
-
HPLC Analysis : Confirms purity ≥98% using C18 columns with UV detection at 254 nm.
-
FT-IR : Disulfide bond (S–S) stretch at 510 cm⁻¹ and thiamine backbone peaks.
Industrial-Scale Production Considerations
-
Reactor Design : HSERs must withstand shear forces at 9,000 rpm; stainless steel construction is mandatory.
-
Scalability : Pilot studies show linear yield increases up to 500 L batches, with 92% yield retention.
-
Waste Management : Ammonium carbonate and ethanol are recycled, reducing environmental impact.
Chemical Reactions Analysis
Structural Basis for Reactivity
Prosultiamine features a propyl disulfide bridge (-S-S-) connecting modified pyrimidine and thiazole moeties . This confers:
-
Redox sensitivity : Disulfide bond susceptible to thiol-disulfide exchange reactions
-
Enhanced lipophilicity : 8× greater lipid solubility than thiamine
-
pH-dependent stability : Degradation patterns influenced by protonation states
| Property | Thiamine | This compound |
|---|---|---|
| Water Solubility | 1 g/1 mL | 0.12 g/1 mL |
| logP | -1.24 | 0.87 |
| Disulfide Bond | Absent | Present |
Redox-Mediated Reactions
This compound demonstrates unique redox behavior in biological systems:
Apoptosis induction mechanism :
-
Disulfide reduction by cellular thiols (e.g., glutathione)
-
Generation of reactive sulfur species
-
Activation of ASK1-p38/JNK pathway
Thiol-disulfide exchange :
textThis compound + 2GSH → Thiamine + GSSG + Propanethiol
This reaction underlies its ability to disrupt intracellular redox balance .
Synthetic Considerations
Production involves controlled oxidation of thiamine precursors:
Key steps :
-
Thiamine activation with propylthiol groups
-
Disulfide bond formation under inert atmosphere
-
Purification through fractional crystallization
Critical parameters :
Biological Transformation Pathways
Metabolic studies reveal three primary pathways:
Stability Challenges
Formulation studies indicate:
This comprehensive analysis demonstrates this compound's complex reactivity profile, with implications for pharmaceutical development and biological activity. While some data must be extrapolated from thiamine studies , the disulfide structure creates distinct reaction pathways requiring specialized handling and analysis.
Scientific Research Applications
Prosultiamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its role in cellular metabolism and as a potential antioxidant.
Medicine: Studied for its therapeutic potential in treating vitamin B1 deficiency-related conditions such as beriberi and Wernicke’s encephalopathy.
Industry: Utilized in the formulation of dietary supplements and fortified foods to enhance vitamin B1 intake.
Mechanism of Action
Prosultiamine exerts its effects by being converted to thiamine after absorption from the gut. This conversion allows for a sustained high blood concentration of thiamine, which is essential for various enzymatic reactions in the body. Thiamine acts as a cofactor for enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . Additionally, this compound has been shown to induce apoptosis in human T-lymphotropic virus type I-infected cells, contributing to its therapeutic potential in treating viral infections .
Comparison with Similar Compounds
Key Differentiators of this compound:
Dual Mechanism: Unlike purely antiviral or immunomodulatory agents, this compound combines metabolic support (via thiamine) with direct targeting of HTLV-I-infected cells .
CNS Penetration : Its lipophilicity ensures better central nervous system delivery compared to hydrophilic agents like zidovudine .
Safety Profile : this compound trials reported only mild adverse events (e.g., transient epigastric discomfort), contrasting with the frequent toxicity of interferon-α and corticosteroids .
Table 2: Urodynamic Improvements with this compound vs. Standard Care
Biological Activity
Prosultiamine, a thiamine derivative developed in the 1950s by Takeda Pharmaceutical Company, has garnered attention for its potential biological activity, particularly in treating conditions associated with vitamin B1 deficiency and viral infections like HTLV-I. This article explores the biological activity of this compound, focusing on its efficacy in clinical settings, mechanisms of action, and relevant research findings.
This compound is converted into thiamine (vitamin B1) upon absorption and is known to enhance the bioavailability of thiamine in the body. This increased availability is crucial for neurological function and energy metabolism. The compound exhibits apoptotic activity against HTLV-I-infected cells, which is significant for its therapeutic applications in conditions like Human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis (HAM/TSP).
Case Studies and Clinical Trials
Several studies have demonstrated the efficacy of this compound in various clinical settings:
-
HAM/TSP Patients : A notable open-label clinical trial involved 24 patients with HAM/TSP who received 300 mg of this compound daily for 12 weeks. The results indicated:
- Motor Function Improvement : Significant reduction in spasticity and improved mobility (e.g., decreased time for walking and stair descent).
- Urodynamic Improvements : Enhanced bladder capacity and detrusor pressure; 68.8% of patients showed improvement in detrusor overactivity.
- Virological Impact : A 15.4% reduction in HTLV-I proviral copy numbers in peripheral blood mononuclear cells (PBMCs) was observed .
- Overactive Bladder Symptoms : Another study focused on patients with overactive bladder associated with HAM/TSP. After 12 weeks of treatment with this compound:
Summary of Findings
The following table summarizes key findings from clinical studies on this compound:
| Study Focus | Dosage | Duration | Key Findings |
|---|---|---|---|
| HAM/TSP Patients | 300 mg/day | 12 weeks | Improved motor function, urinary disturbances, reduced HTLV-I proviral load by 15.4% |
| Overactive Bladder | 300 mg/day | 12 weeks | Decreased urgency and night-time frequency; significant biomarker reductions |
Safety Profile
This compound has been reported to have a favorable safety profile, with no serious adverse events noted during clinical trials. Most patients tolerated the treatment well, suggesting its potential as a long-term therapeutic option for managing symptoms related to vitamin B1 deficiency and HTLV-I infections .
Q & A
Q. What biochemical pathways are modulated by prosultiamine, and how can researchers experimentally validate these interactions?
this compound (thiamine propyl disulfide) acts as a lipophilic vitamin B1 derivative, enhancing thiamine bioavailability. Key pathways include:
- Thiamine-dependent enzymes : e.g., transketolase in the pentose phosphate pathway, pyruvate dehydrogenase in glycolysis .
- Apoptosis induction : Caspase-3 activation via mitochondrial membrane depolarization in HTLV-I-infected T-cell lines .
Methodology : - Use in vitro assays (e.g., MTS assays) to quantify cell viability under this compound treatment .
- Employ flow cytometry with annexin V/propidium iodide staining to confirm apoptosis .
- Validate caspase-3 cleavage via immunoblotting .
Q. How do researchers distinguish this compound’s effects from other thiamine analogs (e.g., benfotiamine) in preclinical models?
- Comparative pharmacokinetics : Measure tissue-specific thiamine diphosphate (TDP) levels using HPLC .
- Gene expression profiling : Compare transcriptional responses in neuronal or immune cells using RNA-seq .
- Disease-specific models : Use HTLV-I-infected T-cell lines to assess this compound’s selective cytotoxicity .
Q. What experimental models are optimal for studying this compound’s neuroprotective effects?
- In vitro : HTLV-I-infected T-cell lines (e.g., HCT-1) for apoptosis studies .
- In vivo : Murine models of thiamine deficiency or HTLV-I-associated myelopathy (HAM) to assess motor function and viral load .
- Clinical : Open-label trials with endpoints like bladder function and HTLV-I provirus reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across clinical trials (e.g., small sample sizes vs. significant viral load reduction)?
- Meta-analysis : Pool data from trials (e.g., Nakamura et al., 2013) to assess effect sizes and heterogeneity .
- Mechanistic stratification : Subgroup patients by HTLV-I provirus levels or immune markers to identify responders .
- RCT recommendations : Advocate for double-blinded, placebo-controlled trials with longer follow-up periods .
Q. What methodologies are critical for investigating this compound’s role in modulating oxidative stress in neurodegenerative diseases?
- Redox profiling : Quantify glutathione levels and reactive oxygen species (ROS) in neuronal cultures using fluorescent probes (e.g., DCFDA) .
- Transcriptomic analysis : Apply CRISPR-Cas9 screens to identify this compound-responsive antioxidant genes .
- Behavioral correlates : Use rotarod or Morris water maze tests in animal models to link oxidative stress reduction to functional outcomes .
Q. How should researchers design studies to evaluate this compound’s synergy with antiretroviral therapies in HTLV-I-associated diseases?
- Combination dosing : Conduct checkerboard assays to calculate synergy scores (e.g., Bliss independence model) .
- Viral kinetics : Measure HTLV-I mRNA/provirus levels via qPCR before/after combination therapy .
- Immune monitoring : Use flow cytometry to track CD4+ T-cell subsets and cytokine profiles (e.g., IFN-γ, IL-10) .
Data Analysis & Interpretation
Q. What statistical approaches address variability in this compound’s pharmacokinetic data across preclinical studies?
Q. How can researchers validate this compound’s apoptosis-inducing mechanisms in heterogeneous cell populations?
Q. What biomarkers are most reliable for assessing this compound’s therapeutic efficacy in HAM/TSP?
- Primary : HTLV-I proviral load in peripheral blood mononuclear cells (PBMCs) via droplet digital PCR .
- Secondary : Urodynamic parameters (bladder capacity, maximum flow rate) and EDSS scores for neurological function .
Methodological Recommendations
Q. How to optimize this compound dosing in animal models to mirror human pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
